Product packaging for Hemoglobin glutamer-256 (human)(Cat. No.:)

Hemoglobin glutamer-256 (human)

Cat. No.: B12721254
M. Wt: 347.26 g/mol
InChI Key: SKKYPUWZZNPUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin glutamer-256 (human), also known historically under the trade name PolyHeme, is an investigational hemoglobin-based oxygen carrier (HBOC) developed for research into oxygen therapeutics . It is a modified human hemoglobin solution where the native hemoglobin tetramers are polymerized using glutaraldehyde, forming a macromolecule with an average molecular weight targeted at 256,000 Daltons . This polymerization process is designed to increase the molecule's size, thereby prolonging its circulation time by reducing renal clearance and minimizing the toxicity associated with free hemoglobin tetramers . As an acellular oxygen carrier, it circulates in the plasma and functions independently of red blood cells, offering unique properties for scientific investigation . Its primary research value lies in its ability to transport and deliver oxygen under conditions where red blood cell perfusion may be limited, making it a tool of interest in models of hemorrhagic shock and severe anemia . The solution is characterized by its lower viscosity and potential for more facile oxygen release to tissues compared to native hemoglobin, which could be advantageous for oxygen delivery in compromised microcirculation . Historically, this compound was investigated in clinical trials for the treatment of life-threatening blood loss beginning in the pre-hospital setting, though it has not received general regulatory approval for clinical use . This product is designated "For Research Use Only" (RUO). It is strictly for laboratory research applications and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18NO8P B12721254 Hemoglobin glutamer-256 (human)

Properties

Molecular Formula

C13H18NO8P

Molecular Weight

347.26 g/mol

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;pentanedial

InChI

InChI=1S/C8H10NO6P.C5H8O2/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-4-2-1-3-5-7/h2-3,11H,4H2,1H3,(H2,12,13,14);4-5H,1-3H2

InChI Key

SKKYPUWZZNPUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC=O)CC=O

Origin of Product

United States

Foundational Concepts and Historical Context of Hemoglobin Based Oxygen Carrier Development

Evolution of Hemoglobin Modification Paradigms for Extracellular Oxygen Transport

The journey to develop effective HBOCs began with the use of stroma-free hemoglobin (SFH), which is hemoglobin removed from the protective environment of red blood cells. dovepress.com However, early studies revealed significant drawbacks to this approach. A primary issue with acellular hemoglobin is its tendency to dissociate from its functional tetrameric structure into smaller αβ-dimers. bloodtransfusion.itnih.gov This dissociation leads to rapid clearance from the bloodstream through the kidneys, which can cause renal damage. dovepress.comnih.gov

To overcome these limitations, researchers have explored various modification strategies to stabilize the hemoglobin molecule and prolong its circulation time. researchgate.net These paradigms can be broadly categorized as follows:

Intramolecular Cross-linking: This method involves creating chemical bonds within the hemoglobin tetramer to prevent its dissociation into dimers. An early example of this approach was diaspirin cross-linked hemoglobin (DCLHb). researchgate.netaneskey.com These first-generation HBOCs, however, often faced challenges in clinical trials due to adverse effects. researchgate.net

Polymerization: This technique links multiple hemoglobin molecules together using agents like glutaraldehyde (B144438), creating larger molecules. mdpi.comresearchgate.net This increase in size helps to prevent extravasation (leakage from blood vessels) and reduces renal filtration, thereby extending the intravascular half-life. mdpi.comresearchgate.net Polymerized hemoglobins (B146990) represent a significant step in the evolution of HBOCs. researchgate.net

Conjugation with Macromolecules: Attaching large molecules, such as polyethylene (B3416737) glycol (PEG), to the surface of the hemoglobin molecule is another strategy to increase its size and circulatory persistence. researchgate.net This process, known as PEGylation, also helps to shield the molecule from the immune system. researchgate.net

Recombinant Technology: Advances in genetic engineering have enabled the production of recombinant hemoglobin (rHb). nih.gov This technology allows for specific modifications to the hemoglobin gene, offering the potential to design molecules with desired oxygen-carrying properties and reduced side effects. nih.gov However, challenges related to production and purity have been encountered. nih.gov

Encapsulation: This approach involves enclosing hemoglobin within artificial structures, such as liposomes, creating hemoglobin vesicles (HbV). mdpi.com These cellular-structured HBOCs mimic the natural environment of hemoglobin within red blood cells, aiming to shield it from degradation and minimize toxic effects. mdpi.com

The evolution of these modification paradigms reflects a continuous effort to enhance the safety and efficacy of HBOCs, moving from simple stroma-free solutions to more complex and targeted molecular designs. researchgate.netnih.gov

Academic Rationale for Engineering Hemoglobin Glutamer-256 (Human) and Analogous Molecules

The development of Hemoglobin glutamer-256 (human), also known as PolyHeme, was a direct result of the lessons learned from earlier generations of HBOCs. aneskey.compsu.edu The primary rationale for engineering this and similar polymerized hemoglobin molecules was to address the significant safety concerns associated with first-generation HBOCs, particularly vasoconstriction. aneskey.com

The core principle behind polymerization was to create a larger molecule that would be less likely to leak from the vasculature into the space between tissues. researchgate.net This extravasation of smaller hemoglobin molecules was believed to be a key cause of nitric oxide (NO) scavenging. researchgate.net Nitric oxide is a critical signaling molecule that helps to regulate blood vessel tone; its depletion by free hemoglobin leads to vasoconstriction and a subsequent increase in blood pressure. bloodtransfusion.it By polymerizing human hemoglobin with glutaraldehyde, the resulting molecule, Hemoglobin glutamer-256 (human), had a significantly larger average molecular weight. nih.gov

Furthermore, the production process for Hemoglobin glutamer-256 (human) involved pyridoxylation, a step that modifies the hemoglobin to decrease its affinity for oxygen. aneskey.com This is a crucial consideration because the oxygen affinity of an HBOC determines how readily it releases oxygen to the tissues. tandfonline.com The goal was to create a carrier that would effectively deliver oxygen where it is most needed, in the peripheral tissues with low oxygen tension. researchgate.net

The academic pursuit of molecules like Hemoglobin glutamer-256 (human) was therefore driven by a multi-faceted strategy to:

Increase molecular size to prevent extravasation and mitigate nitric oxide scavenging. researchgate.netaneskey.com

Prolong intravascular circulation time by reducing renal clearance. mdpi.com

Optimize oxygen-releasing properties to ensure effective tissue oxygenation. aneskey.com

Challenges in Translating Hemoglobin-Based Oxygen Carriers for Biological Applications

Despite decades of research and development, the translation of HBOCs into widespread clinical use has been fraught with challenges. nih.govnih.gov While efficacy has been demonstrated in various preclinical models, late-stage clinical trials for several HBOCs have revealed a higher incidence of adverse events, including mortality and myocardial infarction, compared to control groups. nih.govnih.gov This has prevented many HBOCs from gaining regulatory approval. nih.gov

Several key challenges have been identified:

Vasoconstriction and Hypertension: As previously mentioned, the scavenging of nitric oxide by acellular hemoglobin is a major cause of vasoconstriction and hypertension. dovepress.comresearchgate.net While polymerization has aimed to mitigate this, it remains a significant concern. nih.gov

Oxidative Stress: Outside the protective environment of the red blood cell, hemoglobin can readily auto-oxidize, converting from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which cannot bind oxygen. bloodtransfusion.it This process can also lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to tissues. dovepress.comnih.gov

Heme Release and Iron Overload: The instability of acellular hemoglobin can lead to the loss of its heme group, which can contribute to oxidative stress and inflammation. nih.gov The accumulation of iron from degraded hemoglobin can also lead to symptoms of iron overload. nih.gov

Interference with Clinical Measurements: Some HBOCs have been found to interfere with common clinical laboratory tests, such as troponin assays used to diagnose myocardial infarction, confounding the assessment of patient safety in clinical trials. nih.gov

Manufacturing and Purity: Ensuring the purity and consistency of HBOCs, especially those derived from human or animal blood sources, presents a significant manufacturing challenge. nih.gov For recombinant hemoglobins, concerns about endotoxin (B1171834) contamination have been a hurdle. nih.gov

These challenges highlight the complex interplay between the biochemical properties of modified hemoglobin and their physiological effects in the human body. Overcoming these obstacles remains a central focus of ongoing research in the field of HBOC development. dovepress.comnih.gov

Interactive Data Table: Comparison of Hemoglobin Modification Strategies

Modification ParadigmPrimary GoalKey AdvantageMajor ChallengeExample Compound
Intramolecular Cross-linking Prevent tetramer dissociationSimple modificationVasoconstriction, short half-lifeDiaspirin cross-linked hemoglobin (DCLHb)
Polymerization Increase molecular sizeReduced extravasation and renal clearancePotential for vasoconstriction, batch variabilityHemoglobin glutamer-256 (human)
Conjugation Increase hydrodynamic radiusImproved biocompatibility, longer half-lifePotential for altered oxygen affinityPEG-conjugated hemoglobin (PEG-Hb)
Recombinant Technology Engineer specific propertiesHigh purity, customizable functionProduction cost, potential for immunogenicityrHb1.1 (Optro®)
Encapsulation Mimic red blood cell structureReduced toxicity, protected hemoglobinComplexity of manufacturing, stabilityHemoglobin Vesicles (HbV)

Chemical Synthesis and Macromolecular Engineering of Hemoglobin Glutamer 256 Human

Methodologies for Hemoglobin Isolation and Purification for Derivative Synthesis

The production of any hemoglobin-based oxygen carrier begins with obtaining highly purified hemoglobin (Hb). nih.gov For Hemoglobin glutamer-256 (human), the source material is outdated human red blood cells (RBCs). nih.gov The process involves several critical steps to ensure the final product is free of contaminants that could compromise its function or safety.

Initially, RBCs are lysed to release the hemoglobin content. nih.gov The resulting solution, known as hemolysate, contains not only hemoglobin but also a multitude of other soluble proteins and cellular debris. nih.gov To achieve the necessary purity for derivative synthesis, this crude lysate undergoes a series of purification steps.

Common methodologies include:

Filtration: Tangential flow filtration (TFF) is a widely used technique. It can effectively separate hemoglobin from cellular debris, viruses, and other protein impurities based on molecular size. nih.gov A multi-step TFF process might involve clarification with larger pore size filters followed by concentration and polishing with smaller pore size membranes (e.g., 10-100 kDa). nih.gov

Chromatography: Anion exchange chromatography is another key method for purifying hemoglobin from RBC lysates. researchgate.netpcronline.com This technique separates proteins based on their net surface charge. Immobilized metal ion affinity chromatography (IMAC) has also been shown to be a highly effective single-step method for producing ultrapure hemoglobin suitable for HBOC synthesis. nih.gov

The combination of these techniques, such as TFF followed by chromatography, can yield hemoglobin solutions with a purity exceeding 99.9%, which is essential for the subsequent chemical modification steps. researchgate.net

Strategies for Modulating Oxygen Binding Properties: Chemical Modification of Hemoglobin

Native cell-free human hemoglobin has a very high affinity for oxygen due to the absence of the allosteric effector 2,3-diphosphoglycerate (2,3-DPG), which is normally present in red blood cells. nih.gov This high affinity would lead to poor oxygen release to tissues. Therefore, a critical step in the synthesis of Hemoglobin glutamer-256 (human) is the chemical modification of the hemoglobin molecule to lower its oxygen affinity to a more physiologically appropriate level. aneskey.com

Pyridoxylation Chemistry and its Impact on Ligand Affinity

To decrease oxygen affinity, Hemoglobin glutamer-256 (human) undergoes pyridoxylation. aneskey.com This process involves the chemical reaction of hemoglobin with pyridoxal (B1214274) 5'-phosphate (PLP), a derivative of vitamin B6. dtic.mil PLP acts as a surrogate for the natural allosteric effector, 2,3-DPG, by binding to the hemoglobin tetramer and stabilizing its low-affinity "tense" (T) state. dtic.milmdpi.com

The chemistry of pyridoxylation involves the formation of a Schiff base between the aldehyde group of PLP and specific amino groups on the hemoglobin molecule. dtic.mil The primary reaction sites are the N-terminal valine residues of the β-globin chains, which are located within the 2,3-DPG binding pocket. dtic.mil To create a stable, permanent modification, this Schiff base is subsequently reduced, typically using a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride, to form a stable secondary amine linkage. dtic.milmdpi.com This modification results in a pyridoxylated hemoglobin with a P50 (the partial pressure of oxygen at which hemoglobin is 50% saturated) that is significantly higher than that of unmodified, cell-free hemoglobin, ensuring more effective oxygen offloading in the tissues. dtic.milnih.gov

Glutaraldehyde-Mediated Polymerization: Reaction Mechanisms and Control

Following pyridoxylation, the hemoglobin is polymerized using glutaraldehyde (B144438). aneskey.com Glutaraldehyde is a five-carbon dialdehyde (B1249045) that acts as a non-site-specific cross-linking agent. nih.govmdpi.com Its two reactive aldehyde groups can form covalent bonds with the free amino groups on the surface of hemoglobin molecules, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino groups. google.comtandfonline.com

The reaction mechanism proceeds via the formation of Schiff base linkages between the glutaraldehyde's aldehyde groups and hemoglobin's amino groups. mdpi.com These initial imine bonds are chemically unstable and can be hydrolyzed. mdpi.com Therefore, a reduction step, often using sodium borohydride, is employed to convert the unstable imine bonds into stable, irreversible secondary amine bonds. mdpi.com

Because glutaraldehyde is non-specific and hemoglobin has numerous surface lysine residues, the polymerization process is difficult to control precisely. google.com This results in a heterogeneous mixture of molecules with a wide distribution of molecular weights, ranging from single, internally cross-linked hemoglobin tetramers to large polymers composed of multiple hemoglobin units. tandfonline.comacs.org The final molecular weight distribution is influenced by reaction conditions such as the ratio of glutaraldehyde to hemoglobin, temperature, and pH. google.com

Intermolecular Cross-Linking Techniques for Quaternary Structure Stabilization

A fundamental problem with cell-free hemoglobin is its instability in the bloodstream. The native 64 kDa tetramer (α2β2) readily dissociates into two 32 kDa αβ dimers. nih.gov These smaller dimers are rapidly filtered from the blood by the kidneys, leading to a very short intravascular half-life and potential renal toxicity. nih.gov

Glutaraldehyde-mediated polymerization serves the dual purpose of increasing molecular size and stabilizing the quaternary structure through extensive intermolecular cross-linking. pcronline.comnih.gov By forming covalent bonds between different hemoglobin tetramers, a stable, high-molecular-weight polymer is created. mdpi.com This prevents the dissociation into dimers. nih.gov While glutaraldehyde also creates some intramolecular cross-links (within a single hemoglobin tetramer), its primary role in the synthesis of Hemoglobin glutamer-256 (human) is to link multiple pyridoxylated hemoglobin molecules together, forming a stable polymeric structure that is retained in circulation. aneskey.comnih.gov

Design Principles for Modifying Molecular Dimensions and In Vivo Distribution Profiles

The design of Hemoglobin glutamer-256 (human) is guided by the principle that increasing the molecular size of the oxygen carrier is advantageous. nih.gov The polymerization process significantly increases the hydrodynamic radius of the molecule, resulting in a product with an average molecular weight significantly larger than native hemoglobin. mdpi.com

Key Design Rationale:

Increased Vascular Retention: Larger molecules are not easily filtered by the glomerulus in the kidney, which dramatically increases their circulation half-life compared to unmodified hemoglobin. scholaris.camdpi.com

Reduced Extravasation: A larger molecular size is thought to reduce the rate at which the HBOC can move out of the blood vessels and into the interstitial space. researchgate.net

Mitigation of Vasoconstriction: One of the major challenges with first-generation HBOCs was vasoconstriction, believed to be caused by the scavenging of nitric oxide (NO) from the endothelium by cell-free hemoglobin. nih.gov By creating a larger molecule, it is hypothesized that the HBOC is less able to penetrate the sub-endothelial space where NO exerts its vasodilatory effects, thereby reducing this adverse effect. researchgate.net

The resulting product, Hemoglobin glutamer-256 (human), is a heterogeneous mixture of polymers. aneskey.commdpi.com This distribution of molecular sizes influences the solution's oncotic pressure and viscosity, which are critical physicochemical parameters for an intravenously administered therapeutic. nih.gov

PropertyNative HemoglobinHemoglobin glutamer-256 (human)Rationale for Modification
Source Human RBCsHuman RBCs nih.govAllogeneic source.
Molecular Weight ~64 kDa nih.gov>120 kDa (average, heterogeneous mixture) mdpi.comIncrease vascular half-life, prevent renal filtration. scholaris.ca
Oxygen Affinity (P50) ~15 mmHg (cell-free) nih.gov~30 mmHg dtic.milLower oxygen affinity for effective tissue delivery. aneskey.com
Key Modifications None1. Pyridoxylation aneskey.com 2. Glutaraldehyde Polymerization aneskey.com1. Modulate O2 affinity. 2. Increase size and stabilize structure.

This table provides an interactive summary of the modifications from native hemoglobin to Hemoglobin glutamer-256 (human).

Comparative Analysis of Polymerization and Conjugation Chemistries in HBOC Design

The development of hemoglobin-based oxygen carriers has explored various chemical strategies to overcome the limitations of unmodified hemoglobin. The glutaraldehyde polymerization used for Hemoglobin glutamer-256 (human) is one such strategy, which can be compared with other approaches, notably surface conjugation.

StrategyDescriptionExample Compound(s)AdvantagesDisadvantages
Polymerization Uses cross-linking agents like glutaraldehyde to link multiple hemoglobin tetramers together. nih.govHemoglobin glutamer-256 (human) aneskey.com, Hemopure® (bovine Hb) mdpi.comCreates large molecules with long half-lives; efficient use of hemoglobin as the primary component. scholaris.caProduces a heterogeneous mixture of sizes; reaction can be difficult to control. google.comtandfonline.com
Intramolecular Cross-linking Uses smaller cross-linkers to stabilize a single hemoglobin tetramer, preventing dimer dissociation.Diaspirin cross-linked Hb (DCLHb) mdpi.comCreates a well-defined, homogeneous 64 kDa product.Does not significantly increase molecular size, shorter half-life than polymers; may not fully mitigate vasoconstriction. mdpi.com
Surface Conjugation (e.g., PEGylation) Covalently attaches large, inert polymer chains like polyethylene (B3416737) glycol (PEG) to the hemoglobin surface. mdpi.comnih.govHemospan® (MP4) nih.govCreates a "shield" around the Hb molecule, increasing size and potentially reducing immunogenicity and NO scavenging. researchgate.netCan be complex to synthesize; attachment of large non-functional moieties. scholaris.ca
Recombinant Technology Uses genetic engineering to produce modified hemoglobin, for instance by fusing globin chains together.rHb1.1 mdpi.comAllows for precise, site-specific modifications to control properties like O2 affinity and stability. researchgate.netComplex and expensive production; potential for unforeseen side effects. aneskey.com

This table provides an interactive comparison of different HBOC design strategies.

Biophysical and Biochemical Characterization of Hemoglobin Glutamer 256 Human in Vitro

Oxygen Binding Equilibrium Characterization

The primary function of hemoglobin and its derivatives is the reversible binding and transport of oxygen. The characterization of this process is fundamental to understanding the efficacy of Hemoglobin glutamer-256 (human).

Oxygen Dissociation Curve Modeling and Analysis

The oxygen-hemoglobin dissociation curve is a graphical representation of the relationship between the partial pressure of oxygen (PO2) and the oxygen saturation of hemoglobin (SO2). wikipedia.org For native hemoglobin, this curve has a characteristic sigmoidal shape, which reflects the cooperative binding of oxygen to the four heme groups within the molecule. wikipedia.orgnih.gov

The oxygen dissociation curve of Hemoglobin glutamer-256 (human) is notably right-shifted compared to that of normal human hemoglobin. This shift indicates a lower oxygen affinity. The P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key parameter derived from this curve. For Hemoglobin glutamer-256 (human), the P50 is approximately 40 mmHg, which is significantly higher than the P50 of 27 mmHg for human hemoglobin. nih.gov This rightward shift implies that Hemoglobin glutamer-256 (human) releases oxygen more readily to the surrounding tissues. nih.gov

Mathematical models are employed to describe and analyze the oxygen dissociation curve. epa.gov These models, such as the Hill equation, allow for the quantification of key parameters like P50 and the degree of cooperativity. epa.govnih.gov The sigmoidal nature of the curve is a hallmark of this cooperative process. nih.gov

Quantification of Hemoglobin-Oxygen Cooperativity

Cooperativity refers to the phenomenon where the binding of an oxygen molecule to one heme group in the hemoglobin tetramer increases the affinity of the remaining heme groups for oxygen. youtube.comyoutube.com This is a crucial property for efficient oxygen transport, allowing for maximal oxygen uptake in the lungs and effective release in the tissues. nih.gov This property is a direct result of the quaternary structure of hemoglobin, involving communication between the subunits. nih.gov

The degree of cooperativity is quantified by the Hill coefficient (n or nH). nih.govyoutube.com A Hill coefficient greater than 1 indicates positive cooperativity, while a value of 1 signifies no cooperativity, and a value less than 1 suggests negative cooperativity. youtube.com For native human hemoglobin, the Hill coefficient is typically around 2.8, demonstrating significant positive cooperativity. While specific Hill coefficient values for Hemoglobin glutamer-256 (human) are not extensively reported in the provided search results, the sigmoidal shape of its oxygen dissociation curve suggests that it retains some degree of positive cooperativity. nih.gov

Influence of Allosteric Effectors on Oxygen Affinity

Allosteric effectors are molecules that bind to hemoglobin at a site distinct from the oxygen-binding site and modulate its oxygen affinity. nih.gov In native human hemoglobin, key allosteric effectors include protons (Bohr effect), carbon dioxide, and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). wikipedia.orgnih.gov These effectors typically decrease oxygen affinity, facilitating oxygen release in metabolically active tissues. nih.govresearchgate.net

A significant difference in Hemoglobin glutamer-256 (human) is that its oxygen affinity is primarily modulated by the chloride ion concentration, rather than 2,3-BPG, which is present in red blood cells. nih.gov This is a consequence of the chemical modification and the acellular nature of the solution. The influence of other allosteric effectors, such as protons, on Hemoglobin glutamer-256 (human) is an important area of its characterization, although detailed quantitative data were not available in the search results.

Structural Analysis and Conformation Studies

The polymerization process used to create Hemoglobin glutamer-256 (human) induces significant changes to the structure of native hemoglobin, which in turn affect its function.

Quaternary Structure Characterization Techniques

The quaternary structure of a protein refers to the arrangement of its multiple subunits. creative-biolabs.com Native hemoglobin is a tetramer composed of two alpha and two beta subunits. mhmedical.com The polymerization of hemoglobin with glutaraldehyde (B144438) results in a heterogeneous mixture of molecules with a wide range of molecular weights. The average molecular weight of Hemoglobin glutamer-256 (human) is approximately 256 kDa. nih.govnih.gov

Techniques used to characterize the quaternary structure and molecular weight distribution of such complex mixtures include:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, providing information on the distribution of different-sized polymers.

Mass Spectrometry (MS): MS can be used to determine the precise molecular weight of the various polymeric species present in the mixture.

Electron Microscopy: This technique can provide direct visualization of the size and shape of the polymerized hemoglobin molecules.

These characterization methods are essential for ensuring the consistency and quality of different batches of Hemoglobin glutamer-256 (human).

Methodological Approaches for Hemoglobin Variant Purity and Stability Assessment

The assessment of purity and stability for complex biomolecules like Hemoglobin Glutamer-256 (human) requires a multi-faceted analytical approach. Various techniques are employed to examine its structural integrity, molecular weight distribution, and propensity for degradation under stress.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is extensively used to determine the concentration and oxygenation state of hemoglobin. dtu.dkresearchgate.net The characteristic Soret band, a strong absorption peak around 415 nm, is indicative of the porphyrin ring in the heme group. dtu.dkdocbrown.info Additional peaks in the Q-band region (500-600 nm) differ depending on whether the hemoglobin is oxygenated, deoxygenated, or oxidized to methemoglobin. dtu.dkresearchgate.net For Hemoglobin Glutamer-256 (human), UV-Vis spectroscopy can be used to quantify the total hemoglobin concentration and to assess the relative amounts of oxyhemoglobin, deoxyhemoglobin, and methemoglobin, which is crucial for evaluating its oxygen-carrying capacity and purity. dtic.milnih.gov

Hemoglobin FormSoret Peak (nm)Q-Band Peaks (nm)
Oxyhemoglobin~415~541, ~576
Deoxyhemoglobin~430~555
Methemoglobin~405~500, ~630
This table presents typical UV-Vis absorption maxima for different states of hemoglobin. The exact wavelengths can vary slightly based on buffer conditions and specific modifications to the hemoglobin molecule.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. researchgate.netnih.gov In the far-UV region (190-250 nm), the CD spectrum provides information about the secondary structure, particularly the high alpha-helical content characteristic of globin chains. researchgate.net The near-UV and Soret region CD spectra are sensitive to the tertiary structure and the asymmetric environment of the heme chromophore, respectively. researchgate.netnih.gov For Hemoglobin Glutamer-256 (human), CD analysis is critical to confirm that the polymerization process does not significantly alter the native folding of the globin subunits, which is essential for maintaining its function and stability. nih.gov Changes in the CD spectrum can indicate denaturation or significant conformational changes. researchgate.net

Fluorescence Spectroscopy : Intrinsic protein fluorescence, primarily from tryptophan residues, is highly sensitive to the local environment of the fluorophore. nih.govrsc.org Changes in the fluorescence emission spectrum, such as a shift in the maximum emission wavelength or a change in intensity, can signify conformational changes within the protein. nih.gov This technique can be used to monitor the stability of Hemoglobin Glutamer-256 (human) and to study its interaction with other molecules. researchgate.netmdpi.com For instance, alterations in the tryptophan fluorescence could indicate unfolding of the globin chains or changes in the heme pocket, potentially affecting the molecule's stability and function. nih.govfrontiersin.org

Chromatographic and electrophoretic methods are indispensable for determining the molecular weight distribution, purity, and presence of variants in polymerized hemoglobin products.

High-Performance Liquid Chromatography (HPLC) : Size-exclusion chromatography (SEC-HPLC) is the primary method for characterizing the molecular weight distribution of Hemoglobin Glutamer-256 (human). thomastobin.comdtic.mil This technique separates molecules based on their size, allowing for the quantification of the different polymer sizes present in the final product, as well as any remaining unpolymerized hemoglobin tetramers (64 kDa). creativebiomart.net This is crucial for ensuring product consistency and for correlating molecular size with circulatory half-life. Reversed-phase HPLC (RP-HPLC) can also be used to analyze the subunits and assess the extent of chemical modification. dtic.mil

TechniqueApplication for Hemoglobin Glutamer-256 (human)Typical Data Generated
SEC-HPLC Determines molecular weight distribution of polymers.Chromatogram showing peaks corresponding to different polymer sizes (e.g., 64, 128, 192, 256 kDa and higher). thomastobin.com
RP-HPLC Separates and quantifies globin chains to assess modification.Purity of α and β globin chains, detection of modified chains.
Ion-Exchange HPLC Separates hemoglobin variants based on charge.Quantification of HbA, HbA2, and detection of charged variants. nih.gov

Electrophoresis : Techniques like polyacrylamide gel electrophoresis (PAGE), both under native and denaturing (SDS-PAGE) conditions, provide a visual representation of the molecular weight distribution and purity. nih.govclevelandclinic.org Native PAGE can separate proteins based on both size and charge, while SDS-PAGE separates primarily by molecular weight. medlineplus.gov These methods can effectively identify the presence of low molecular weight species, such as unpolymerized 64 kDa hemoglobin, which are undesirable due to their rapid clearance and potential toxicity. nih.gov Capillary electrophoresis is another advanced technique that offers high resolution and quantification for separating hemoglobin fractions. medscape.com

To evaluate the stability of Hemoglobin Glutamer-256 (human), its resistance to denaturation by heat and chemical agents is assessed. The polymerization process is expected to enhance stability compared to native hemoglobin.

Thermal Denaturation : These studies typically involve monitoring changes in a spectroscopic signal (like UV-Vis absorbance or CD ellipticity) as a function of temperature. nih.gov The temperature at which 50% of the protein is denatured (the melting temperature, Tm) is a key indicator of thermal stability. Unstable hemoglobins (B146990) tend to precipitate upon heating. cloudfront.net The cross-linking in Hemoglobin Glutamer-256 (human) is expected to increase its thermal stability, and these studies quantify that improvement.

Chemical Denaturation : The stability of the protein can also be probed by measuring its unfolding in the presence of chemical denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride. nih.gov By monitoring spectroscopic changes at different denaturant concentrations, the free energy of unfolding (ΔGD) can be calculated, providing a quantitative measure of the protein's conformational stability. nih.gov It is anticipated that Hemoglobin Glutamer-256 (human) would require higher concentrations of denaturants to unfold compared to its non-polymerized counterpart.

Investigating Oxidation State and Methemoglobin Formation Mechanisms

A critical aspect of the viability of any HBOC is its susceptibility to oxidation. The iron atom in the heme group must be in the ferrous (Fe²⁺) state to reversibly bind oxygen. docbrown.info Oxidation of the iron to the ferric (Fe³⁺) state results in the formation of methemoglobin (MetHb), which cannot transport oxygen. wikipedia.orgacutecaretesting.org

Cell-free hemoglobins, including those in HBOCs, are generally more prone to autoxidation than hemoglobin within erythrocytes, as they are separated from the red blood cell's protective enzymatic reduction systems, such as methemoglobin reductase. nih.govmdpi.com The rate of MetHb formation is a crucial parameter determining the functional half-life of Hemoglobin Glutamer-256 (human) in circulation. tandfonline.com

The primary mechanism of autoxidation involves the dissociation of the bound oxygen as a superoxide (B77818) anion (O₂⁻), leaving the heme iron in the ferric (Fe³⁺) state. nih.gov

Hb(Fe²⁺)O₂ → MetHb(Fe³⁺) + O₂⁻

The rate of this reaction can be influenced by several factors, including temperature, pH, and the partial pressure of oxygen. nih.gov Investigations into MetHb formation for Hemoglobin Glutamer-256 (human) involve incubating the solution under physiological conditions and monitoring the increase in MetHb over time using UV-Vis spectroscopy. mdpi.comnih.gov The appearance of a characteristic absorption peak around 630 nm is indicative of MetHb formation. acutecaretesting.org Understanding and minimizing the rate of autoxidation is a key challenge in the development and storage of HBOCs. nih.govucl.ac.uk Studies on similar bovine-derived glutamers have shown that MetHb levels can increase during circulation, which reduces the functional half-life of the product. tandfonline.com

Theoretical and Computational Biophysics of Hemoglobin Glutamer 256 Human

Mathematical Modeling of Oxygen Transport Dynamics in Microcirculatory Systems

The transport of oxygen by Hemoglobin glutamer-256 (human) in the microcirculation is a complex process influenced by factors such as its molecular size, oxygen affinity, and the intricate geometry of microvascular networks. nih.gov Mathematical models are indispensable tools for simulating these dynamics and predicting tissue oxygenation under various physiological and pathological conditions.

A detailed computational model has been developed to simulate oxygen transport from a three-dimensional microvascular network to the surrounding tissue in the presence of hemoglobin-based oxygen carriers. nih.gov These models typically incorporate several key components:

Convection and Diffusion in Microvessels: The models account for the transport of both red blood cells (RBCs) and cell-free hemoglobin, like Hemoglobin glutamer-256 (human), through arterioles, capillaries, and venules. johnshopkins.edunih.gov They also describe the diffusion of dissolved oxygen from the blood into the surrounding tissue. nih.gov

Oxygen Binding and Release: The nonlinear oxygen-hemoglobin dissociation curves for both native hemoglobin within RBCs and the modified hemoglobin are included. nih.gov For Hemoglobin glutamer-256 (human), which is derived from bovine hemoglobin, the oxygen affinity is lower than that of human hemoglobin, a factor that promotes oxygen release to tissues. frontiersin.org

Tissue Oxygen Consumption: The models incorporate nonlinear oxygen consumption kinetics in the tissue, often including myoglobin-facilitated diffusion. nih.gov

Realistic Microvascular Geometry: To enhance their predictive power, these models can incorporate realistic three-dimensional microvascular network geometries, for instance, those mimicking the hamster cheek pouch retractor muscle. nih.gov

Simulations using these models have provided valuable insights. For example, they have been used to study the enhancement of diffusive shunting of oxygen between arterioles and venules in the presence of HBOCs and to assess how the oxygen affinity of the HBOC affects tissue oxygenation. nih.gov These models suggest that the optimal oxygen affinity for an HBOC to reduce tissue hypoxia can be dependent on the specific microvascular network anatomy. nih.gov

Model ParameterDescriptionTypical Value/Range for HBOC Simulations
P50Partial pressure of oxygen at which hemoglobin is 50% saturated.Higher for HBOC-201 (e.g., ~32-40 mmHg) compared to human RBCs (~26-28 mmHg) nih.govfrontiersin.orgpcronline.com
Hill Coefficient (n)A measure of the cooperativity of oxygen binding.Can be similar to or slightly lower than that of native hemoglobin (e.g., 2.4 for DCLHb) nih.gov
Intravascular Resistance to O2 TransportResistance to oxygen movement from the red blood cell to the vessel wall.Considered in detailed models to accurately predict oxygen flux nih.gov
Oxygen Consumption Rate (M)Rate at which tissue consumes oxygen.Varies depending on the tissue type being modeled nih.gov

Thermodynamic Analysis of Oxygen-Hemoglobin Interactions in Modified Systems

The binding of oxygen to Hemoglobin glutamer-256 (human) is a thermodynamically driven process. A thorough thermodynamic analysis is essential for understanding the molecular basis of its oxygen-carrying capacity and how it is influenced by the chemical modifications inherent in its design.

The primary modification in Hemoglobin glutamer-256 (human) is the polymerization of bovine hemoglobin using glutaraldehyde (B144438). mdpi.com This cross-linking stabilizes the tetrameric structure and prevents its dissociation into dimers, which is a major issue with unmodified cell-free hemoglobin. researchgate.net However, these modifications also alter the thermodynamic parameters governing oxygen binding.

Key thermodynamic aspects include:

Oxygen Affinity (P50): Hemoglobin glutamer-256 (human) is characterized by a higher P50 compared to human hemoglobin, indicating a lower oxygen affinity. frontiersin.orgpcronline.com This is a deliberate design feature intended to enhance oxygen offloading to tissues, particularly in ischemic conditions. frontiersin.org The use of bovine hemoglobin, which is less dependent on 2,3-diphosphoglycerate (2,3-DPG) for oxygen affinity regulation than human hemoglobin, contributes to this property. nih.gov

Cooperativity (Hill Coefficient): The sigmoidal shape of the oxygen equilibrium curve, indicative of cooperative binding, is retained in Hemoglobin glutamer-256 (human). nih.govresearchgate.net The Hill coefficient quantifies this cooperativity, where the binding of one oxygen molecule influences the affinity of the other heme sites in the tetramer. oup.com

Allosteric Regulation: The transition between the low-affinity "tense" (T) state and the high-affinity "relaxed" (R) state is the foundation of hemoglobin's allosteric regulation. oup.com In Hemoglobin glutamer-256 (human), the polymerization process can influence this equilibrium. Computational studies on hemoglobin have shown that ligand binding drives the T-to-R transition. nih.govplos.org

Bohr and Haldane Effects: Hemoglobin glutamer-256 (human) exhibits the Bohr effect, where a decrease in pH facilitates oxygen unloading, and the Haldane effect, where deoxygenated hemoglobin has an increased capacity to bind carbon dioxide. frontiersin.org These are crucial for efficient gas exchange in the tissues.

Thermodynamic ParameterDescriptionSignificance for Hemoglobin Glutamer-256 (Human)
Gibbs Free Energy of Binding (ΔG)The overall energy change upon ligand binding.Determines the spontaneity and strength of the oxygen-hemoglobin interaction.
Enthalpy of Binding (ΔH)The heat absorbed or released during binding.Provides insight into the nature of the chemical bonds formed.
Entropy of Binding (ΔS)The change in disorder of the system upon binding.Reflects changes in conformational freedom of the protein and solvent.

Computational Simulations of Macromolecular Conformation and Inter-Subunit Dynamics

Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating the three-dimensional structure and dynamic behavior of complex macromolecules like Hemoglobin glutamer-256 (human) at an atomic level. These simulations provide insights that are often inaccessible through experimental methods alone.

MD simulations can model the conformational changes that hemoglobin undergoes upon oxygenation and deoxygenation, specifically the transition between the T and R quaternary structures. nih.govplos.org These simulations have been instrumental in elucidating the allosteric mechanism, showing how ligand binding at one heme site can trigger conformational changes that propagate through the protein, affecting the affinity of other sites. nih.gov

For modified hemoglobins (B146990) like Hemoglobin glutamer-256 (human), simulations can help understand the impact of the glutaraldehyde cross-linking on the protein's flexibility and dynamics. The cross-links introduce constraints that can alter the natural conformational landscape of the hemoglobin tetramer.

Key areas of investigation using computational simulations include:

Quaternary Structure Transitions: Simulating the T-to-R transition provides a detailed, atomistic view of the allosteric mechanism. nih.govplos.org Studies have shown that the unliganded T-state has a natural propensity for dimer rotation, which is a key component of this transition. nih.gov

Inter-Subunit Interfaces: The interfaces between the α and β subunits are crucial for cooperative oxygen binding. MD simulations can probe the interactions at these interfaces and how they are affected by polymerization.

Solvent Effects: The interaction of the protein with the surrounding water molecules is essential for its structure and function. Recent research has highlighted the importance of using sufficiently large solvent boxes in MD simulations of hemoglobin to accurately capture the hydrophobic effect, which is crucial for stabilizing the T-state. researchgate.net

Simulation TechniqueInformation GainedRelevance to Hemoglobin Glutamer-256 (Human)
Molecular Dynamics (MD)Time-evolution of atomic positions, conformational changes, protein flexibility.Understanding the impact of polymerization on protein dynamics and allosteric transitions. nih.govnih.gov
Principal Component Analysis (PCA)Identifies the dominant collective motions within the protein.Characterizing the essential dynamics related to oxygen binding and release. nih.gov
Steered Molecular Dynamics (SMD)Investigates the forces involved in ligand unbinding pathways.Probing the strength of the oxygen-heme bond under various conditions. acs.org
MetadynamicsCalculates the free energy landscape of a process, such as ligand binding.Determining the relative stabilities of different conformational states and binding modes. acs.org

Theoretical Frameworks for Predicting Ligand Binding Profiles

Predicting how different ligands, including oxygen and other small molecules, will bind to Hemoglobin glutamer-256 (human) is a key goal of theoretical biophysics. This predictive capability is crucial for understanding its efficacy and potential off-target interactions.

Various theoretical frameworks and computational methods are employed for this purpose:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the chemically reactive region (the heme and its immediate ligand) with the efficiency of molecular mechanics for the larger protein environment. pnas.org QM/MM calculations can provide reasonable estimates of ligand binding energies and how they are affected by the protein's allosteric state. pnas.org These studies have shown that a significant portion of the change in binding affinity between the R and T states arises from strain induced in the heme group and its ligands. pnas.org

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These methods, often used in conjunction with MD simulations, can calculate the relative binding free energies of different ligands or the effect of mutations on binding affinity.

Machine Learning and Deep Learning: More recently, machine learning and deep learning approaches are being developed to predict protein-ligand binding affinities. nih.govbiorxiv.orgresearchgate.net These methods are trained on large datasets of known protein-ligand complexes and their binding affinities. While still an evolving field, they hold promise for rapidly screening potential ligands.

These theoretical frameworks can be applied to address several important questions regarding Hemoglobin glutamer-256 (human):

Oxygen Binding Affinity: Predicting the P50 value and the full oxygen-binding curve based on the molecular structure.

Binding of Other Ligands: Assessing the potential for binding of other physiologically relevant molecules, such as carbon monoxide (CO) and nitric oxide (NO). The scavenging of NO by cell-free hemoglobin is a known side effect of early-generation HBOCs. mdpi.com

Effects of Further Modifications: Predicting how additional chemical modifications to Hemoglobin glutamer-256 (human) might alter its ligand binding profile.

Theoretical MethodPredicted PropertyExample Application
Quantum Mechanics/Molecular Mechanics (QM/MM)Ligand binding energies, reaction pathways.Calculating the energy difference for CO binding between the R and T states of hemoglobin. pnas.org
Molecular DockingBinding pose and score of a ligand in a protein's binding site.Screening a library of small molecules for potential binding to hemoglobin.
Deep Learning ModelsProtein-ligand binding affinity.Predicting the binding affinity of a novel drug candidate to hemoglobin. nih.govbiorxiv.orgresearchgate.net

Comparative Academic Investigations of Hemoglobin Glutamer 256 Human Within the Modified Hemoglobin Landscape

Distinguishing Oxygen Binding and Structural Features from Native Human Hemoglobin

Native human hemoglobin, a tetramer with a molecular weight of approximately 64 kDa, is composed of two alpha and two beta subunits. wikipedia.org This structure is crucial for its primary function of cooperative oxygen binding and transport. wikipedia.org However, when removed from the protective environment of the red blood cell, cell-free hemoglobin rapidly dissociates into dimers, which are quickly filtered by the kidneys. bloodtransfusion.itmdpi.com

To overcome this limitation, Hemoglobin glutamer-256 is created through a polymerization process using glutaraldehyde (B144438). aneskey.com This process cross-links and polymerizes pyridoxylated human hemoglobin, resulting in a heterogeneous mixture of polymers with an average molecular weight of about 150 kDa, and some ranging up to 500 kDa. creativebiomart.netnih.gov This increased size prevents renal filtration and prolongs its circulation time. mdpi.com

The oxygen-binding properties of Hemoglobin glutamer-256 are also intentionally altered. Pyridoxylation of the hemoglobin molecule is performed to decrease its oxygen affinity, resulting in a P50 value (the partial pressure of oxygen at which the hemoglobin is 50% saturated) ranging from 28 to 30 mmHg. aneskey.comnih.gov This is comparable to the P50 of native hemoglobin within red blood cells, which is typically between 26 and 30 mmHg. This modification is intended to facilitate more effective oxygen release to the tissues.

FeatureNative Human Hemoglobin (in RBCs)Hemoglobin Glutamer-256 (Human)
Molecular Weight (kDa)~64Average ~150 (range up to 500)
StructureTetramer (α2β2)Polymerized tetramers
P50 (mmHg)26-3028-30
Key ModificationsNonePyridoxylation, Glutaraldehyde Polymerization

Comparative Study of Polymerized versus Cross-Linked Hemoglobin Architectures

The development of HBOCs has seen two primary strategies to stabilize the hemoglobin tetramer: intramolecular cross-linking and polymerization.

Intramolecularly cross-linked hemoglobins (B146990) involve creating a chemical bond between the subunits within a single hemoglobin tetramer. dtu.dk A notable example is diaspirin cross-linked hemoglobin (DCLHb), where a covalent bond is formed between the two alpha-chains. mdpi.comnih.gov This prevents the dissociation of the tetramer into dimers. mdpi.com However, these first-generation HBOCs, with a molecular weight similar to native hemoglobin, were associated with significant vasoconstriction. nih.gov

Polymerized hemoglobins , such as Hemoglobin glutamer-256, represent a second-generation approach. nih.gov Instead of a single internal cross-link, polymerization links multiple hemoglobin tetramers together, creating a much larger molecule. mdpi.com This is typically achieved using reagents like glutaraldehyde. researchgate.net The increased size of polymerized hemoglobins is thought to mitigate the vasoconstriction observed with smaller, cross-linked versions by reducing their extravasation into the space between endothelial cells and subsequent scavenging of nitric oxide (NO), a key regulator of blood vessel dilation. nih.govresearchgate.net

FeatureCross-Linked Hemoglobin (e.g., DCLHb)Polymerized Hemoglobin (e.g., Hemoglobin glutamer-256)
Primary ModificationIntramolecular cross-linkingIntermolecular polymerization
Molecular WeightSlightly larger than native Hb (~64 kDa)Significantly larger (e.g., ~150-500 kDa)
Key AdvantagePrevents dimer formationPrevents dimer formation and reduces extravasation
Primary DisadvantageAssociated with significant vasoconstrictionPotential for a wider range of molecular sizes

Assessment Against Other Chemically Conjugated Hemoglobins (e.g., Polyethylene (B3416737) Glycol, Albumin)

Another major strategy in developing HBOCs involves the chemical conjugation of hemoglobin with other molecules, most notably polyethylene glycol (PEG) and albumin.

PEGylated Hemoglobin: This approach involves covalently attaching PEG strands to the surface of the hemoglobin molecule. mdpi.com This "PEGylation" increases the size and hydrodynamic radius of the hemoglobin, which helps to prevent renal filtration and reduces vasoconstrictive effects. mdpi.comresearchgate.net PEG-hemoglobin conjugates, such as Hemospan, have been developed with varying oxygen affinities. aneskey.comresearchgate.net PEGylation can significantly alter the oxygen-binding properties, sometimes leading to a higher oxygen affinity and a loss of cooperativity, depending on the specific conjugation chemistry used. mdpi.com

Albumin-Conjugated Hemoglobin: In this design, human serum albumin (HSA) is covalently bound to hemoglobin to create a larger molecular cluster. plos.orgchuo-u.ac.jp For example, a cluster of one hemoglobin molecule with three or four HSA molecules (Hb-HSA3 or Hb-HSA4) has been synthesized. plos.org Similar to PEGylation, this increases the molecular size and is intended to reduce toxicity. Research has shown that these albumin clusters can have a higher oxygen affinity (lower P50) and reduced cooperativity compared to native hemoglobin. plos.org

In comparison, Hemoglobin glutamer-256's polymerization with glutaraldehyde is a different approach to increasing molecular size and stability. While all three methods aim to overcome the limitations of cell-free hemoglobin, the nature of the modification—polymerization versus surface conjugation—results in distinct molecular architectures and potentially different biological interactions.

Modification StrategyExample ProductKey Structural FeatureImpact on Oxygen Affinity
PolymerizationHemoglobin glutamer-256 (human)Covalent linking of multiple Hb tetramersDecreased (P50 ~28-30 mmHg)
PEGylationHemospanCovalent attachment of PEG chainsCan be high or low depending on chemistry mdpi.com
Albumin ConjugationHb-HSA3Covalent clustering with human serum albuminIncreased (P50 ~9 Torr) plos.org

Analysis of Design Strategies Employing Non-Human Hemoglobin Sources (e.g., Bovine, Recombinant)

While Hemoglobin glutamer-256 is derived from human hemoglobin, many other HBOCs have utilized hemoglobin from non-human sources, primarily bovine and recombinant technologies.

Bovine Hemoglobin: Bovine hemoglobin is a readily available source material for HBOC production. creativebiomart.net A prominent example is Hemoglobin glutamer-250 (bovine), also known as Hemopure. researchgate.net Bovine hemoglobin naturally has a lower oxygen affinity than human hemoglobin, which can be advantageous for oxygen delivery. researchgate.net Like its human-derived counterpart, the bovine version is also polymerized using glutaraldehyde to increase its molecular size and circulatory half-life. researchgate.net The manufacturing process for bovine-derived HBOCs includes extensive purification steps to remove potential contaminants. creativebiomart.net

Recombinant Hemoglobin: Recombinant DNA technology allows for the production of human hemoglobin in microorganisms like E. coli or in transgenic animals. nih.gov This approach offers the potential for a virtually unlimited and highly controlled supply. nih.gov A key advantage of recombinant technology is the ability to introduce specific mutations into the hemoglobin gene to precisely tailor its properties. nih.gov For instance, mutations can be designed to alter oxygen affinity, reduce nitric oxide scavenging, and enhance stability. nih.gov While promising, the cost of production and purification of recombinant hemoglobins can be a significant challenge. nih.gov

The choice of hemoglobin source—human, bovine, or recombinant—represents a fundamental design decision in the development of HBOCs, each with its own set of advantages and challenges related to availability, intrinsic properties, and potential for modification.

Hemoglobin SourceExampleKey AdvantagesKey Challenges
Human (outdated blood)Hemoglobin glutamer-256 (human)Biochemically identical to native human HbLimited supply, potential for disease transmission
BovineHemoglobin glutamer-250 (bovine) (Hemopure)Plentiful supply, naturally low oxygen affinity creativebiomart.netresearchgate.netPotential for immunological reactions, prion transmission concerns
Recombinant-Unlimited supply, high purity, customizable properties nih.govHigh production cost, complex manufacturing nih.gov

Advanced Research Perspectives and Methodological Innovations in Hemoglobin Glutamer 256 Human Science

Development of Next-Generation Chemical Modification Approaches for Enhanced Functionality

The development of HBOCs hinges on modifying the hemoglobin molecule to overcome the inherent toxicities of cell-free hemoglobin, such as vasoconstriction and oxidative damage. fda.govdovepress.com Initial efforts with first-generation HBOCs, like diaspirin cross-linked hemoglobin (DCLHb), involved intramolecular cross-linking to stabilize the tetramer. redcrossplus.blognih.gov However, these early attempts often resulted in significant side effects. nih.govnih.gov

The focus has since shifted to more sophisticated chemical modification strategies aimed at increasing molecular size and enhancing stability. Polymerization, the process of linking multiple hemoglobin molecules together, has been a key strategy. nih.govmdpi.com Hemoglobin glutamer-256 (human), also known as PolyHeme, is a prime example of a polymerized human hemoglobin. nih.govdrugbank.com This process, often achieved using glutaraldehyde (B144438), creates larger molecules that are less likely to extravasate from blood vessels and have a longer circulatory half-life. nih.govacs.org

Next-generation approaches are exploring even more refined modifications:

Surface Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) to the hemoglobin surface can increase the molecule's hydrodynamic radius, reducing its interaction with the vascular endothelium and mitigating nitric oxide (NO) scavenging, a primary cause of vasoconstriction. nih.gov

Encapsulation: Enclosing hemoglobin within lipid or polymeric vesicles, creating "artificial red blood cells," offers a way to protect the hemoglobin from the plasma environment and mimic the natural function of erythrocytes. redcrossplus.blogdtu.dk

Genetic Engineering: Recombinant DNA technology allows for the production of hemoglobin variants with specific desirable traits, such as altered oxygen affinity or increased resistance to oxidation. nih.gov

These advanced modification techniques aim to create HBOCs with improved safety profiles and enhanced therapeutic efficacy.

High-Throughput Characterization Platforms for Hemoglobin Variants

The development and quality control of HBOCs require robust analytical methods to characterize the complex mixture of hemoglobin variants that can arise during modification and storage. Traditional methods like high-performance liquid chromatography (HPLC) have been used for this purpose. google.com However, the need for more detailed structural information and faster analysis has driven the adoption of advanced mass spectrometry (MS) techniques. nih.gov

Modern high-throughput characterization platforms are revolutionizing the analysis of hemoglobin variants:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique allows for the rapid and accurate determination of the molecular weights of hemoglobin subunits, enabling the identification of variants and modifications. nih.govacs.org

Capillary Electrophoresis-High-Resolution Mass Spectrometry (CE-HR-MS): This powerful combination provides high-efficiency separation of hemoglobin subunits followed by precise mass measurement and top-down fragmentation analysis, allowing for detailed structural characterization and identification of unknown variants. bohrium.comashpublications.org

These high-throughput methods are crucial for ensuring the consistency, purity, and safety of HBOC products like Hemoglobin glutamer-256 (human).

Novel Computational Paradigms for Predicting Hemoglobin-Based Oxygen Carrier Behavior

Computational modeling has emerged as a vital tool in the development of HBOCs, allowing researchers to simulate and predict their behavior in the complex environment of the microcirculation. nih.govnih.gov These models can help to optimize the design of HBOCs and predict their efficacy in various clinical scenarios.

Key aspects of novel computational paradigms include:

Three-Dimensional Microvascular Network Models: These models simulate oxygen transport from red blood cells and HBOCs to the surrounding tissue, taking into account factors like blood flow, vascular geometry, and oxygen consumption. nih.govnih.govjohnshopkins.edu

Prediction of Oxygen Delivery: Computational simulations can predict how different HBOC properties, such as oxygen affinity and molecular size, will affect tissue oxygenation. nih.govplos.org This allows for the in-silico screening of potential HBOC candidates before costly and time-consuming experimental studies.

Tumor Oxygenation Models: Researchers are using computational models to investigate the potential of HBOCs to improve oxygen delivery to hypoxic tumors, which could enhance the effectiveness of chemotherapy and radiation therapy. plos.orgplos.org

Splicing Defect Prediction: In the context of genetic disorders affecting hemoglobin, computational tools are being used to predict the impact of genetic variants on RNA splicing, which can help in diagnosing and understanding hemoglobinopathies. nih.govresearchgate.netresearchgate.net

These computational approaches provide a powerful framework for understanding the complex interplay between HBOCs and the physiological environment, guiding the rational design of next-generation oxygen carriers.

Academic Research on Intellectual Property and Regulatory Science in Oxygen Carrier Development

The path from a promising HBOC candidate in the laboratory to a clinically approved therapeutic is fraught with challenges, not only scientific but also related to intellectual property and regulatory hurdles. eurekaselect.com The development of HBOCs has been marked by a complex history of clinical trials, some of which were halted due to safety concerns. nih.govelsevier.es

Academic research in this area focuses on several key aspects:

Regulatory Challenges: The US Food and Drug Administration (FDA) has historically placed all HBOC trials on clinical hold due to unfavorable risk-benefit profiles observed in some studies. nih.gov Overcoming these regulatory hurdles requires a deep understanding of the mechanisms of HBOC toxicity and the development of robust preclinical and clinical trial designs. fda.gov

Intellectual Property: The development of novel HBOCs and the methods for their production are often protected by patents. google.com Academic research contributes to the body of knowledge that underpins these patents and can also explore new avenues that may lead to novel intellectual property.

Ethical Considerations: The use of HBOCs, particularly in trauma settings where informed consent may be difficult to obtain, raises ethical questions that are the subject of ongoing academic discussion. elsevier.es

Global Collaboration: The development of blood substitutes is a global challenge, and international cooperation between researchers, industry, and regulatory bodies is essential to advance the field. dovepress.com

The journey of Hemoglobin glutamer-256 (human) and other HBOCs highlights the intricate interplay between scientific innovation, rigorous characterization, computational prediction, and the navigating of complex regulatory and intellectual property landscapes. Continued advancements in these areas will be crucial for the ultimate success of bringing a safe and effective oxygen therapeutic to patients in need.

Q & A

Q. What are the structural and functional distinctions between Hemoglobin glutamer-256 (human) and native hemoglobin, and how do these differences influence experimental design?

Hemoglobin glutamer-256 is a polymerized hemoglobin derivative designed for oxygen transport. Unlike native hemoglobin, its glutaraldehyde cross-linking reduces tetramer dissociation, enhancing intravascular retention and stability. Researchers should employ techniques like size-exclusion chromatography to confirm polymerization efficiency and mass spectrometry to verify structural integrity. Functional assays, such as oxygen dissociation curves under varying pH and temperature, are critical to evaluate oxygen affinity compared to native hemoglobin .

Q. Which in vitro assays are most reliable for quantifying the oxygen-carrying capacity of Hemoglobin glutamer-256?

Standardized assays include:

  • Co-oximetry : Measures hemoglobin saturation and detects methemoglobin formation, a common degradation product.
  • Hemox Analyzer : Generates oxygen equilibrium curves to assess P50 values under physiological conditions.
  • Colloid osmotic pressure (COP) testing : Evaluates colloidal properties to predict intravascular behavior. Ensure calibration against human hemoglobin controls and adherence to International Council for Standardization in Haematology (ICSH) protocols to minimize variability .

Q. How should preclinical studies be designed to assess Hemoglobin glutamer-256’s efficacy in animal models of hemorrhagic shock?

Use controlled hemorrhage models (e.g., fixed-volume blood withdrawal in rodents) with endpoints such as mean arterial pressure (MAP), tissue oxygenation (via near-infrared spectroscopy), and lactate clearance. Randomize subjects into dose-response cohorts and include sham-operated controls. Post-mortem histopathology of renal and hepatic tissues is essential to evaluate oxidative stress or ischemic injury. Reference guidelines for humane endpoints and statistical power calculations to ensure ethical and reproducible outcomes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data for Hemoglobin glutamer-256 across species, such as variations in half-life or volume of distribution?

Cross-species PK variability often arises from differences in macrophage clearance rates and renal thresholds. Implement allometric scaling models to extrapolate human PK parameters, but validate with species-specific enzyme-linked immunosorbent assays (ELISA) to quantify hemoglobin degradation products. Parallel in vitro macrophage uptake studies (e.g., using THP-1 cells) can clarify interspecies phagocytic activity differences .

Q. What statistical approaches are optimal for analyzing dose-response relationships in clinical trials evaluating Hemoglobin glutamer-256’s safety and efficacy?

Use mixed-effects models to account for inter-individual variability in longitudinal studies. For binary outcomes (e.g., transfusion avoidance), apply logistic regression with covariates like baseline hemoglobin and comorbidities. Report confidence intervals (CI) and exact p-values instead of thresholds (e.g., p < 0.05) to enhance transparency. Pre-specify sensitivity analyses to address missing data biases, as recommended by CONSORT guidelines .

Q. What methodological challenges arise when standardizing stability assays for Hemoglobin glutamer-256 under physiological conditions, and how can they be mitigated?

Stability testing must simulate in vivo conditions, including shear stress (via viscometry), temperature (37°C), and exposure to reactive oxygen species (ROS). Challenges include:

  • Methemoglobin formation : Quantify using UV-Vis spectroscopy at 630 nm and compare to baseline.
  • Oxidative degradation : Use electron paramagnetic resonance (EPR) to detect free radical generation. Standardize protocols by collaborating with multi-center consortia and sharing raw data via platforms like PRIDE or Zenodo to improve reproducibility .

Q. How can researchers address immunogenic responses to Hemoglobin glutamer-256 in cross-species studies, particularly in non-human primates (NHPs)?

Screen for pre-existing anti-glutaramide antibodies using surface plasmon resonance (SPR) or Western blot. In NHP models, administer incremental doses to assess anaphylactoid reactions via serum tryptase levels. For chronic studies, monitor cytokine profiles (e.g., IL-6, TNF-α) and complement activation (C3a, C5a). Immunogenicity data should inform exclusion criteria in clinical trials to reduce adverse event risks .

Methodological Considerations for Data Interpretation

Q. What strategies are effective for reconciling contradictory findings in Hemoglobin glutamer-256’s tissue oxygenation outcomes across preclinical studies?

Conduct meta-analyses of published data with stratification by model type (e.g., trauma vs. sepsis), dosing regimen, and monitoring techniques (e.g., microvascular vs. systemic oxygenation). Use funnel plots to assess publication bias and I² statistics to quantify heterogeneity. Experimental replication in standardized models (e.g., rat fixed-pressure hemorrhage) with shared SOPs is critical .

Q. How should researchers optimize experimental controls when investigating Hemoglobin glutamer-256’s renal toxicity in chronic exposure models?

Include three control groups: (1) saline-treated, (2) native hemoglobin-infused, and (3) sham-operated. Measure biomarkers like kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) in urine. Perform blinded histopathological scoring for tubular necrosis and cast formation. Normalize outcomes to glomerular filtration rate (GFR) measurements via inulin clearance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.